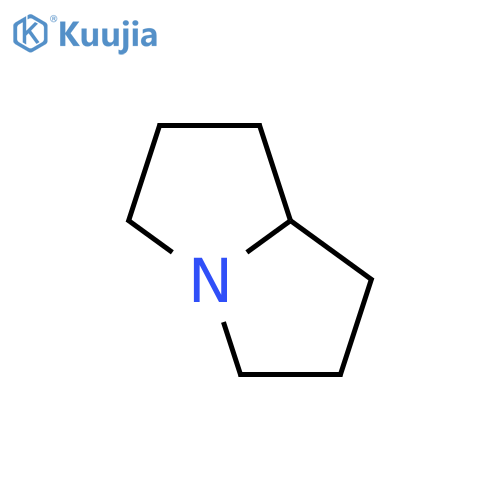Cas no 643-20-9 (Hexahydro-pyrrolizine)

Hexahydro-pyrrolizine structure
商品名:Hexahydro-pyrrolizine
CAS番号:643-20-9
MF:C7H13N
メガワット:111.184821844101
CID:504046
Hexahydro-pyrrolizine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolizine,hexahydro-
- CIS-3-AZABICYCLO[3,3,0]OCTANE
- Hexahydro-1H-pyrrolizine
- 1-Azabicyclo[3.3.0]octane
- Hexahydropyrrolizine
- Pyrrolizidine
- Hexahydro-pyrrolizine
-
- インチ: InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2
- InChIKey: ADRDEXBBJTUCND-UHFFFAOYSA-N
- ほほえんだ: C1CC2CCCN2C1
計算された属性
- せいみつぶんしりょう: 111.10489
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 0.8928 (rough estimate)
- ふってん: 198.35°C (rough estimate)
- 屈折率: 1.4731 (estimate)
- PSA: 3.24
Hexahydro-pyrrolizine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H295085-100mg |
Hexahydro-pyrrolizine |
643-20-9 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H295085-10mg |
Hexahydro-pyrrolizine |
643-20-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H295085-50mg |
Hexahydro-pyrrolizine |
643-20-9 | 50mg |
$ 115.00 | 2022-06-04 |
Hexahydro-pyrrolizine 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
643-20-9 (Hexahydro-pyrrolizine) 関連製品
- 87571-88-8(Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)
- 7560-83-0(N,N-Dicyclohexylmethylamine)
- 98998-25-5(8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)
- 59335-84-1((2S)-2-methylpyrrolidine)
- 765-38-8(2-Methylpyrrolidine)
- 41720-98-3((2R)-2-methylpyrrolidine)
- 68814-95-9(Amines, tri-C8-10-alkyl)
- 3378-71-0(2,5-dimethylpyrrolidine)
- 5004-07-9(4-(Pyrrolidinyl)piperidine)
- 7175-49-7(N-Ethyldicyclohexylamine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
